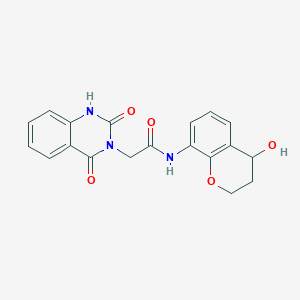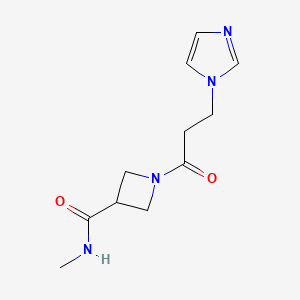![molecular formula C11H15N3O2S B6970143 N-methyl-1-[3-(1,3-thiazol-2-yl)propanoyl]azetidine-3-carboxamide](/img/structure/B6970143.png)
N-methyl-1-[3-(1,3-thiazol-2-yl)propanoyl]azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-1-[3-(1,3-thiazol-2-yl)propanoyl]azetidine-3-carboxamide is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-[3-(1,3-thiazol-2-yl)propanoyl]azetidine-3-carboxamide typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification steps are also crucial to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-1-[3-(1,3-thiazol-2-yl)propanoyl]azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Wissenschaftliche Forschungsanwendungen
N-methyl-1-[3-(1,3-thiazol-2-yl)propanoyl]azetidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential as an antimicrobial, antifungal, antiviral, and anticancer agent.
Wirkmechanismus
The mechanism of action of N-methyl-1-[3-(1,3-thiazol-2-yl)propanoyl]azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial agent.
Tiazofurin: An anticancer agent.
Abafungin: An antifungal agent.
Uniqueness
N-methyl-1-[3-(1,3-thiazol-2-yl)propanoyl]azetidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its azetidine and carboxamide groups, in conjunction with the thiazole ring, make it a versatile compound for various applications .
Eigenschaften
IUPAC Name |
N-methyl-1-[3-(1,3-thiazol-2-yl)propanoyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-12-11(16)8-6-14(7-8)10(15)3-2-9-13-4-5-17-9/h4-5,8H,2-3,6-7H2,1H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGULYOYWLQOPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CN(C1)C(=O)CCC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfamoyl)phenyl]-4-ethoxybutanamide](/img/structure/B6970075.png)
![N-[4-(difluoromethoxy)-2,5-difluorophenyl]-2-methoxyacetamide](/img/structure/B6970080.png)
![N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)acetamide](/img/structure/B6970092.png)
![(2S)-2-hydroxy-N-[2-(4-propan-2-yloxyphenyl)ethyl]propanamide](/img/structure/B6970106.png)
![N-[[5-[1-(2,4,5-trifluoro-3-hydroxybenzoyl)pyrrolidin-2-yl]furan-2-yl]methyl]acetamide](/img/structure/B6970107.png)
![2-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]-1-(2,5-dimethylphenyl)-1,2,4-triazol-3-one](/img/structure/B6970112.png)
![4-[2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethyl]-2,6-dimethylphenol](/img/structure/B6970125.png)
![N-[4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide](/img/structure/B6970128.png)

![(1,1-Dioxo-1,4-thiazinan-4-yl)-[6-(2-propan-2-yloxyethylamino)pyridin-3-yl]methanone](/img/structure/B6970154.png)
![(1,1-Dioxo-1,4-thiazinan-4-yl)-[6-[methyl(1,3-thiazol-2-ylmethyl)amino]pyridin-3-yl]methanone](/img/structure/B6970164.png)
![1-(8-hydroxy-4-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B6970165.png)
![N-methyl-1-[3-(oxan-4-yloxy)propanoyl]azetidine-3-carboxamide](/img/structure/B6970166.png)
